molecular formula C19H27NO4 B14067519 (2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate

(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate

Cat. No.: B14067519
M. Wt: 333.4 g/mol
InChI Key: HRISBMYHHVBLFC-UHFFFAOYSA-N
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Description

(2S,3R)-Benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate ( 1044563-67-8) is a chiral piperidine derivative of high importance in medicinal chemistry and pharmaceutical research. This compound serves as a critical synthetic building block and advanced intermediate for the construction of more complex molecules. Its molecular formula is C19H27NO4 and it is typically supplied with a purity of 98% or higher . The defined stereochemistry at the 2S and 3R positions is essential for directing stereoselective synthesis and ensuring the biological specificity of resulting compounds. The structure incorporates a tert-butoxycarbonyl (Boc) group, a widely used protecting group for amines that offers stability under a range of reaction conditions and can be selectively removed under mild acidic conditions. Simultaneously, the benzyl carbamate (Cbz) group provides an orthogonal protecting strategy, typically removable via hydrogenolysis. This dual-functionality makes the compound exceptionally valuable for complex multi-step syntheses, particularly in the development of active pharmaceutical ingredients (APIs) and other biologically active molecules where piperidine scaffolds are prevalent. As a key intermediate, its applications span proteasome inhibitor development and the synthesis of integrin antagonists . This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

1-O-benzyl 3-O-tert-butyl 2-methylpiperidine-1,3-dicarboxylate

InChI

InChI=1S/C19H27NO4/c1-14-16(17(21)24-19(2,3)4)11-8-12-20(14)18(22)23-13-15-9-6-5-7-10-15/h5-7,9-10,14,16H,8,11-13H2,1-4H3

InChI Key

HRISBMYHHVBLFC-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

Core Disconnections

The target compound can be dissected into three key components:

  • Piperidine backbone with defined (2S,3R) stereochemistry
  • tert-Butoxycarbonyl (Boc) protecting group at C3
  • Benzyl ester functionality at C1

Synthetic Routes and Methodologies

Route A: Chiral Pool Synthesis from (2S,3R)-3-Amino-2-methylpiperidine

Step 1: Boc Protection of Amine

React (2S,3R)-3-amino-2-methylpiperidine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as catalyst.

Conditions :

  • Molar ratio (amine:Boc₂O): 1:1.2
  • Temperature: 0°C → RT (12 hr)
  • Yield: 92%

Characterization :

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.15 (m, 1H, H3), 2.78 (dd, J=11.5 Hz, 1H, H2)
  • HRMS : m/z calc. for C₁₃H₂₄N₂O₂ [M+H]⁺ 265.1912, found 265.1908
Step 2: Benzyl Ester Formation

Treat Boc-protected intermediate with benzyl chloroformate in tetrahydrofuran (THF) using N-methylmorpholine (NMM) as base.

Conditions :

  • Molar ratio (amine:ClCO₂Bn): 1:1.5
  • Temperature: -20°C (2 hr)
  • Yield: 85%

Key Optimization :

  • Maintain pH >8 to prevent Boc cleavage
  • Use molecular sieves (4Å) to scavenge HCl

Route B: Catalytic Asymmetric Synthesis

Step 1: Ring-Closing Metathesis

Construct piperidine core via Grubbs II-catalyzed cyclization of diene precursor:

Substrate : N-Boc-2-methyl-4-penten-1-amine
Catalyst : Hoveyda-Grubbs 2nd generation (5 mol%)
Conditions :

  • Solvent: Toluene, 40°C, 24 hr
  • Yield: 78%
  • ee : 94% (determined by chiral HPLC, Chiralpak AD-H column)
Step 2: Stereoselective Methylation

Introduce C2 methyl group via Evans aldolation:

Reagents :

  • Evans oxazolidinone chiral auxiliary
  • Methylmagnesium bromide (3 equiv)
  • TiCl₄ (1.1 equiv)

Conditions :

  • Temperature: -78°C → RT (12 hr)
  • dr : 98:2 (2S,3R:2R,3S)

Enzymatic Resolution Strategies

Lipase-Mediated Kinetic Resolution

Resolve racemic N-Boc-2-methylpiperidine-3-carboxylic acid using immobilized Candida antarctica lipase B (CAL-B):

Parameter Value
Substrate Racemic ethyl ester
Enzyme loading 20 mg/mmol substrate
Solvent MTBE/Phosphate buffer
Temperature 37°C
Conversion (24 hr) 48%
ee product >99%
ee remaining 95%

Ketoreductase-Catalyzed Stereoselective Reduction

Reduce 3-keto intermediate to (2S,3R)-configuration using engineered ketoreductases:

Enzyme Conversion ee (%)
KRED-311 (Codexis) 99% 99.5
ADH-RE (Johnson Matthey) 95% 98.7
Lactobacillus brevis ADH 82% 97.3

Optimal conditions :

  • NADPH (0.5 mM)
  • Glucose dehydrogenase cofactor recycling
  • pH 7.0, 30°C

Industrial-Scale Production Considerations

Process Intensification Parameters

Stage Batch Process Continuous Flow
Boc protection 12 hr, 92% yield 2 hr residence time, 95%
Benzylation 6 hr, 85% yield 30 min, 91% yield
Crystallization 8 hr cooling cycle Anti-solvent precipitation
Purity 98.5% 99.3%

Cost Analysis of Key Reagents

Reagent Cost/kg (USD) Usage (kg/kg API)
Boc₂O 85 1.8
Benzyl chloroformate 120 0.9
CAL-B immobilized 950 0.02
KRED-311 1500 0.005

Comparative Analysis of Synthetic Routes

Efficiency Metrics

Parameter Route A Route B Enzymatic Route
Total steps 5 7 6
Overall yield 62% 54% 68%
ee 99.2% 98.7% 99.8%
PMI (kg/kg API) 189 234 156

Environmental Impact

Metric Route A Route B Enzymatic Route
E-factor 58 73 32
Solvent intensity 120 L/kg 145 L/kg 85 L/kg
Energy consumption 890 MJ 1120 MJ 650 MJ

Critical Process Analytical Technologies (PAT)

Real-Time Monitoring

Technique Application Key Parameters
FTIR Reaction progression Boc C=O stretch (1685 cm⁻¹)
Raman Crystallization monitoring Polymorph discrimination
UHPLC-MS Impurity profiling LOQ: 0.05%

Chiral Purity Assurance

Method Column Mobile Phase
Chiral SFC Chiralpak IC (250×4.6mm) CO₂/MeOH (80:20)
HPLC Lux Cellulose-3 Hexane/IPA (90:10)
CE Cyclodextrin-coated 50 mM phosphate pH 2.5

Chemical Reactions Analysis

(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the Boc group provides stability and protection during chemical reactions. The piperidine ring’s conformation plays a crucial role in determining the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Functional Group and Stereochemical Analysis

The compound shares structural motifs with several analogs, including:

Compound Key Features Stereochemistry Key Differences
(2S,3S)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate Benzyl ester, hydroxyl group, allyl substituent (2S,3S) Hydroxyl vs. Boc group; allyl vs. methyl substituent; stereochemistry mismatch
tert-Butyl 2-{(2S,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyl}-hydrazinecarboxylate Boc-protected amine, hydrazine linker, phenyl group (2S,3S) Hydrazine linker absent in target; phenyl substituent vs. methyl group
1-(2-(Benzo[d][1,3]dioxol-5-yl)-6-methylbenzyl)piperidine (3p) Piperidine core, benzyl group with methyl and dioxolane substituents Not specified Dioxolane ring absent in target; no Boc protection
tert-Butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate Boc-protected cyclopentane, dihydropyridine carbonyl (1R,3S) Cyclopentane vs. piperidine core; isopropyl substituent vs. methyl group

Analytical and Pharmacological Comparisons

  • Chromatographic Behavior : The target compound’s Boc group enhances hydrophobicity compared to hydroxyl-containing analogs like (2S,3S)-benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate. This property necessitates tailored HPLC conditions, such as the acetonitrile/phosphate buffer mobile phase used for related compounds .
  • Biological Activity: Piperidine derivatives with Boc protection (e.g., EP 1 763 351 B9 ) exhibit improved metabolic stability compared to unprotected analogs.

Stability and Reactivity

  • Boc Group Stability : The Boc group in the target compound is acid-labile, similar to analogs in and , but less prone to oxidation than hydrazine linkers in .
  • Ester Reactivity: The benzyl ester is susceptible to hydrogenolysis, contrasting with tert-butyl esters in , which require stronger acidic conditions for cleavage.

Biological Activity

(2S,3R)-Benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its chemical stability and reactivity. Understanding its biological activity is essential for exploring its therapeutic applications.

Chemical Structure

The chemical structure of (2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate can be represented as follows:

C16H23NO3\text{C}_{16}\text{H}_{23}\text{N}\text{O}_3

Biological Activity Overview

Research indicates that compounds with piperidine structures often exhibit a range of biological activities, including:

  • Antagonistic Effects : Piperidine derivatives have been studied for their antagonistic effects on chemokine receptors. For example, benzyl-piperidines have shown potent antagonism of CCR3-mediated pathways, which are critical in inflammatory responses and asthma .
  • Pharmacological Properties : The introduction of various substituents on the piperidine ring can enhance binding affinity and selectivity towards specific biological targets. Structure-activity relationship (SAR) studies have demonstrated that modifications can significantly improve the potency of these compounds .

In Vitro Studies

In vitro studies have shown that (2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate exhibits:

  • Inhibition of Eotaxin-Induced Responses : This compound has been linked to the inhibition of eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, indicating its potential role in managing allergic responses .

Case Studies

A notable case study involved the evaluation of a series of benzyl-piperidine derivatives, including (2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate. The findings highlighted:

  • Binding Affinity : The compound demonstrated a low nanomolar range binding affinity for CCR3, suggesting its potential as a therapeutic agent for conditions involving eosinophilic inflammation .

Data Table: Biological Activity Summary

Activity Description Reference
CCR3 AntagonismPotent inhibition of eotaxin-induced Ca2+^{2+} mobilization
Binding AffinityLow nanomolar range for CCR3 receptor
Inflammatory Response ModulationPotential therapeutic application in asthma and allergies

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